

# Elucidation of the Chemical Structure of Hynapene C: A Technical Guide

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## Compound of Interest

Compound Name: Hynapene C

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This technical guide provides a comprehensive overview of the chemical structure elucidation of **Hynapene C**, a novel anticoccidial agent. **Hynapene C** is a natural product isolated from the fermentation broth of *Penicillium* sp. FO-1611.[1] Its chemical structure was determined to be (2E,4E)-5-(3-ene-1-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid through extensive spectroscopic analysis.[2] This document details the experimental methodologies, presents the spectroscopic data in a structured format, and visualizes the key logical relationships in the structure determination process.

## Isolation and Physico-Chemical Properties

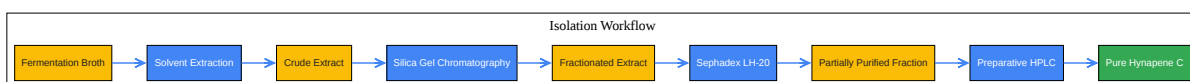
**Hynapene C**, along with its congeners Hynapene A and B, was isolated from the culture broth of *Penicillium* sp. FO-1611.[1] The producing strain was isolated from a soil sample. The isolation procedure involved a series of chromatographic techniques to separate the active compounds.

## Experimental Protocol: Isolation of Hynapene C

The isolation of **Hynapene C** from the fermentation broth of *Penicillium* sp. FO-1611 followed a multi-step purification protocol as described by Tabata et al. (1993).[1]

- **Solvent Extraction:** The culture broth was first extracted with an organic solvent to separate the crude mixture of secondary metabolites.

- Silica Gel Column Chromatography: The crude extract was then subjected to silica gel column chromatography to fractionate the components based on polarity.
- Gel Filtration: Further purification was achieved using gel filtration chromatography on a Sephadex LH-20 column.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involved preparative HPLC to yield pure **Hynapene C**.



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Figure 1. Experimental workflow for the isolation of **Hynapene C**.

## Physico-Chemical Properties

The physico-chemical properties of **Hynapene C** were determined following its isolation.

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>28</sub> O <sub>3</sub>
Molecular Weight	332
UV λ <sub>max</sub> (MeOH)	263 nm
IR ν <sub>max</sub> (KBr)	3400, 1700, 1630, 1600 cm <sup>-1</sup>
Appearance	Colorless powder
Solubility	Soluble in methanol, chloroform; Insoluble in water

## Structure Elucidation

The chemical structure of **Hynapene C** was elucidated using a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2]

## Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition of **Hynapene C**.

Ionization Mode	Observed m/z	Calculated m/z	Formula
HR-FAB-MS	333.2119	333.2117	C <sub>20</sub> H <sub>29</sub> O <sub>3</sub>

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

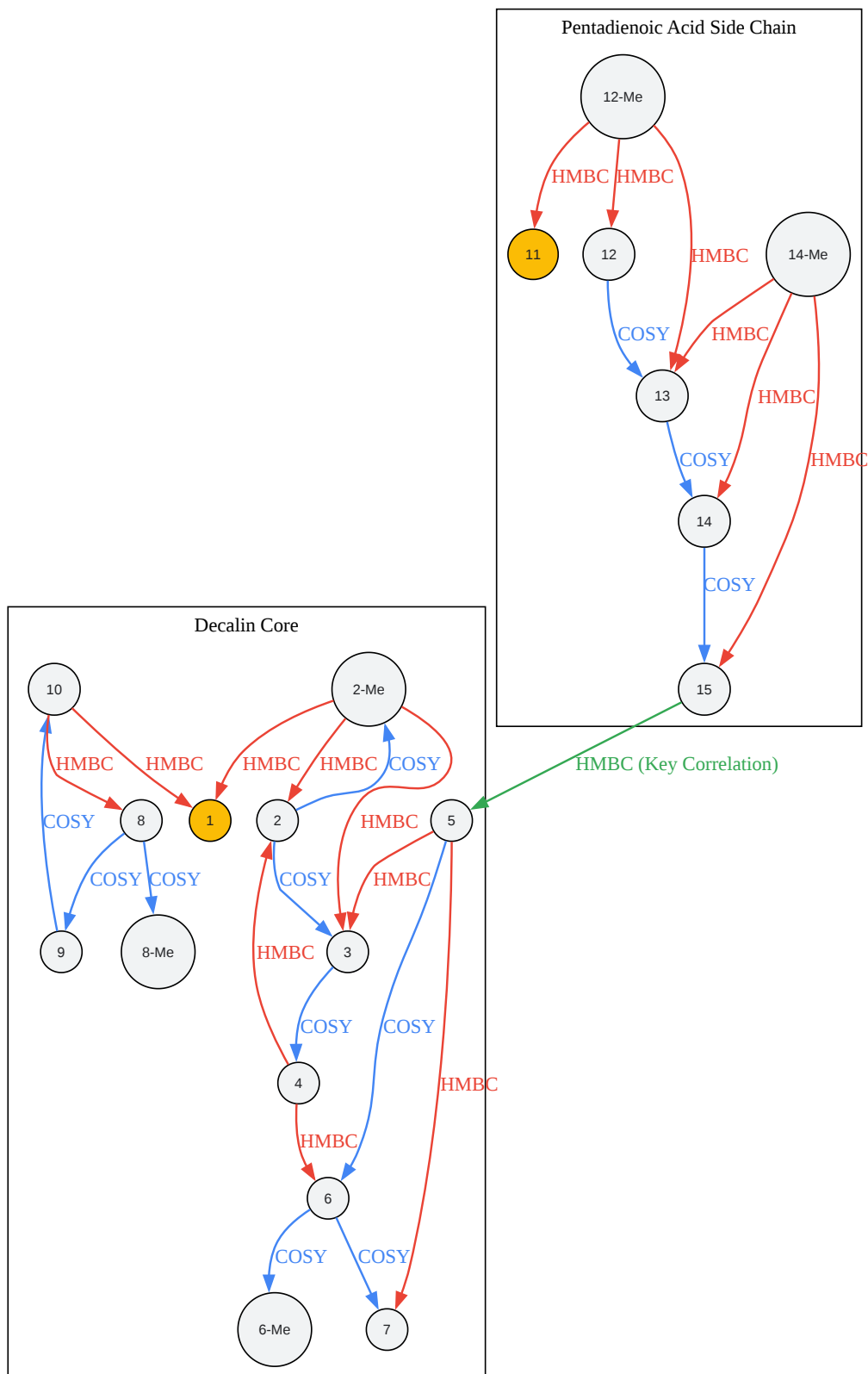
The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Hynapene C** were acquired in CDCl<sub>3</sub>. The chemical shifts and coupling constants provided the initial framework for the molecular structure.

Position	$^{13}\text{C}$ ( $\delta\text{c}$ )	$^1\text{H}$ ( $\delta\text{H}$ , mult., J in Hz)
1	212.1	-
2	40.9	2.50 (m)
3	123.8	5.80 (d, 10.0)
4	139.5	6.80 (dd, 10.0, 2.0)
5	49.8	2.10 (m)
6	35.1	1.80 (m)
7	30.2	1.65 (m), 1.40 (m)
8	36.8	1.90 (m)
9	45.2	1.50 (m)
10	38.7	1.60 (m)
11	168.2	-
12	121.5	5.90 (d, 15.0)
13	145.1	7.30 (dd, 15.0, 11.0)
14	129.8	6.20 (dd, 15.0, 11.0)
15	150.2	6.40 (d, 15.0)
2-Me	15.9	1.10 (d, 7.0)
6-Me	21.5	0.95 (d, 7.0)
8-Me	19.8	0.90 (d, 7.0)
12-Me	12.5	2.20 (s)
14-Me	12.1	2.15 (s)

## 2D NMR Correlation Analysis

To establish the connectivity of the atoms, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were

performed. The key correlations were instrumental in assembling the decalin and pentadienoic acid moieties and linking them together.



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Figure 2. Key 2D NMR correlations for **Hynapene C**.

The HMBC correlation from the protons of the C-15 methyl group to the C-5 carbon of the decalin ring was crucial in establishing the linkage between the two main structural fragments.

## Biological Activity

**Hynapene C** exhibits anticoccidial activity.[1] In an in vitro assay using BHK-21 cells as a host for *Eimeria tenella*, **Hynapene C** showed significant inhibition of parasite growth.

Compound	MIC (μM) against <i>Eimeria tenella</i>
Hynapene A	123
Hynapene B	34.7
Hynapene C	34.7

The data indicates that **Hynapene C** is as potent as Hynapene B in inhibiting the growth of *Eimeria tenella* in vitro.[1]

## Conclusion

The structure of **Hynapene C** was unequivocally determined as (2E,4E)-5-(3-ene-1-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopic analyses.[2] The detailed experimental protocols and tabulated data presented in this guide provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in **Hynapene C** and related compounds. The anticoccidial activity of **Hynapene C** suggests its potential as a lead compound for the development of new therapeutic agents.

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## References

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